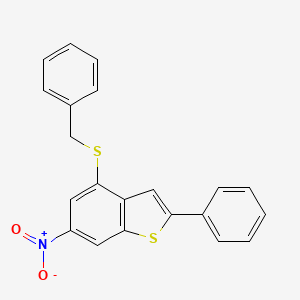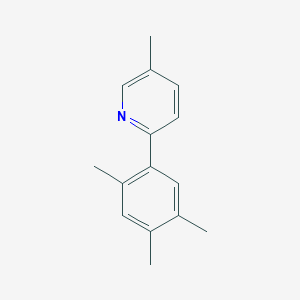![molecular formula C18H28N2OS2 B11467673 4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol](/img/structure/B11467673.png)
4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol: is a complex organic molecule with a unique structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
-
Functional Groups: : The compound features an amino group (NH₂), a methyl group (CH₃), and a tert-butyl group (C(CH₃)₃).
-
Biological Significance: : Thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on the industrial production methods, here’s a general outline:
-
Thiazole Formation: : Start with a precursor containing the thiazole ring. Various methods can be employed, such as cyclization of thioamides or thiosemicarbazides.
-
Amination: : Introduce the amino group by reacting the thiazole-containing compound with an appropriate amine source.
-
Sulfenylation: : Add the methylsulfanyl group using a suitable reagent.
-
Tert-Butylation: : Protect the phenolic hydroxyl group by tert-butylation (using tert-butyl chloride or tert-butyl alcohol).
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo oxidation (e.g., converting the thiol group to a disulfide) or reduction (e.g., reducing the nitro group to an amino group).
Substitution: Electrophilic substitution at the C-5 position of the thiazole ring or nucleophilic substitution at the C-2 position.
Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).
Scientific Research Applications
Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.
Biology: Explore its impact on cellular pathways and receptors.
Chemistry: Study its reactivity and interactions.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this compound.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare it to other thiazole-based molecules in terms of structure, biological activity, and applications.
Properties
Molecular Formula |
C18H28N2OS2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
4-[(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methylsulfanyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28N2OS2/c1-17(2,3)13-7-11(8-14(15(13)21)18(4,5)6)22-10-12-9-20-16(19)23-12/h7-8,12,21H,9-10H2,1-6H3,(H2,19,20) |
InChI Key |
ALTFRXAGTGJIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11467591.png)

![4,5,6-triethoxy-7-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11467606.png)
![7-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467612.png)
![4-(4-chlorophenyl)-6-(3-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11467619.png)
![2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11467627.png)

![Ethyl 4-amino-6-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}quinoline-3-carboxylate](/img/structure/B11467636.png)
![ethyl 7-(3-methoxypropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467641.png)
![4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11467651.png)
![ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-oxopiperidin-3-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11467656.png)
![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11467669.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467677.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11467682.png)
